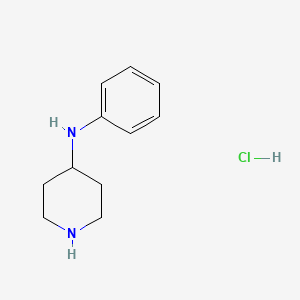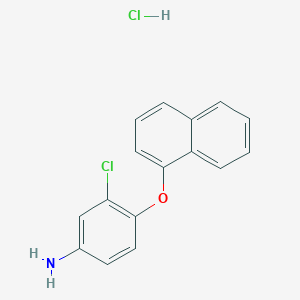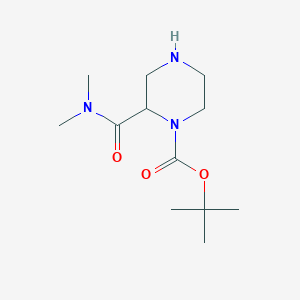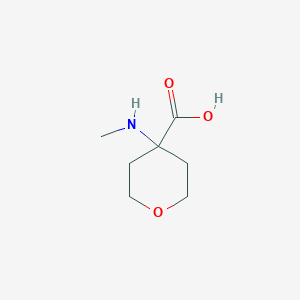
N-phenylpiperidin-4-amine hydrochloride
Overview
Description
N-phenylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C11H16N2 • 2HClThis compound is primarily used as an analytical reference standard in scientific research and has applications in various fields, including organic synthesis and neurochemical studies .
Biochemical Analysis
Biochemical Properties
N-phenylpiperidin-4-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an impurity in fentanyl, which suggests that it may interact with opioid receptors in the body . These interactions can influence the binding affinity and efficacy of opioid compounds, potentially altering their pharmacological effects.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, its presence as an impurity in fentanyl may affect the signaling pathways associated with opioid receptors, leading to changes in gene expression and metabolic processes within the cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an impurity in fentanyl, it may bind to opioid receptors, altering their activity and potentially inhibiting or activating specific enzymes involved in opioid metabolism . These interactions can lead to changes in gene expression, affecting the overall cellular response to opioid compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable for up to five years when stored at -20°C
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylpiperidin-4-amine hydrochloride typically involves the reaction of N-(tert-butoxycarbonyl)-4-piperidone with phenylamine. The reaction is carried out under acidic conditions, often using hydrochloric acid in ethanol. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-phenylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylpiperidines and heterocyclic compounds, which have applications in medicinal chemistry and drug development .
Scientific Research Applications
N-phenylpiperidin-4-amine hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of analgesics and antipsychotic drugs.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Neurochemical Studies: It is employed in research related to neurotransmitter systems and receptor binding studies.
Mechanism of Action
The mechanism of action of N-phenylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it has been studied for its potential effects on opioid receptors, which are involved in pain modulation and analgesia .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: This compound shares a similar piperidine structure but lacks the phenylamine group.
4-Hydroxy-4-phenylpiperidine: It has a hydroxyl group instead of an amine group.
4-Cyano-4-phenylpiperidine hydrochloride: This compound contains a cyano group in place of the amine group.
Uniqueness
N-phenylpiperidin-4-amine hydrochloride is unique due to its specific amine group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various pharmaceuticals and research chemicals .
Properties
IUPAC Name |
N-phenylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h1-5,11-13H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEQTUIXZSWQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Methylpentyl)oxy]aniline](/img/structure/B1419223.png)




![4-Chloro-2-[(oxan-4-yl)amino]benzonitrile](/img/structure/B1419233.png)


![Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1419239.png)
![N-(propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B1419240.png)
![3-[1-(Methylamino)ethyl]benzonitrile](/img/structure/B1419242.png)
![1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one](/img/structure/B1419243.png)

